Cyromazine-13C3

Description

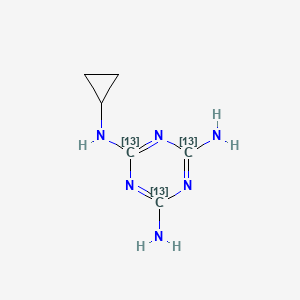

The exact mass of the compound N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin is 169.10675885 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclopropyl-(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-VMGGCIAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N[13C]2=N[13C](=N[13C](=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204570 | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808990-94-4 | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1808990-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyromazine-13C3: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyromazine-13C3, a stable isotope-labeled derivative of the insect growth regulator cyromazine. It covers its chemical structure, and physicochemical properties, and delves into its biological mechanism of action and the development of resistance. Detailed experimental protocols for its analysis and the study of its effects are also provided, along with visual representations of key biological pathways and experimental workflows.

Chemical Identity and Properties

This compound is an isotopically labeled form of cyromazine, where three carbon atoms in the triazine ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard for the accurate determination of cyromazine levels in various matrices.

Chemical Structure

The chemical structure of this compound is identical to that of cyromazine, with the exception of the three carbon-13 atoms in the triazine ring.

Physicochemical Properties

The physicochemical properties of this compound are essentially identical to those of unlabeled cyromazine. The minor increase in molecular weight due to the carbon-13 isotopes has a negligible effect on its bulk properties.

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₃H₁₀N₆ | [1] |

| Molecular Weight | 169.21 g/mol | [1][2] |

| CAS Number | 1808990-94-4 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 219-222 °C | [4] |

| Water Solubility | 11 g/L (20 °C, pH 7.1) | [5] |

| Vapor Pressure | 1.1 x 10⁻⁸ mmHg (20 °C) | [5] |

| pKa | 5.22 | [5] |

Biological Mechanism of Action: Interference with Ecdysone Signaling

Cyromazine acts as an insect growth regulator (IGR), primarily affecting the larval stages of Dipteran and some other insect species. Its mode of action is not fully elucidated but is known to interfere with the molting process and cuticle formation. Evidence strongly suggests that cyromazine disrupts the normal functioning of the ecdysone signaling pathway, a critical hormonal cascade that governs insect development and molting.

Ecdysone, a steroid hormone, is converted to its active form, 20-hydroxyecdysone (20E), which then binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex binds to specific DNA response elements, initiating a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.

Cyromazine is hypothesized to interfere with this pathway, leading to abnormal cuticle development and a failure to molt, ultimately resulting in larval mortality.

Development of Insecticide Resistance

The repeated use of cyromazine has led to the development of resistance in some insect populations. One of the primary mechanisms of resistance is enhanced metabolic detoxification, where insects evolve the ability to break down the insecticide more rapidly before it can reach its target site. This often involves the upregulation of specific enzyme families.

Experimental Protocols

Quantification of Cyromazine using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of cyromazine in a biological matrix (e.g., animal tissue, feed) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

-

Homogenization: Homogenize a known weight (e.g., 2-5 g) of the sample.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Spike with a known concentration of this compound internal standard solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Cyromazine: Monitor precursor ion > product ions (e.g., m/z 167 > 85).

-

This compound: Monitor precursor ion > product ions (e.g., m/z 170 > 87).

-

-

Quantification: Calculate the concentration of cyromazine based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of both compounds.

-

Bioassay for Determining Cyromazine Resistance in Houseflies (Musca domestica)

This protocol is adapted from methods used to assess insecticide resistance in insect populations.

-

Insect Rearing: Maintain a susceptible (known to be sensitive to cyromazine) and a field-collected (suspected resistant) strain of houseflies under controlled laboratory conditions (e.g., 25±2°C, 60±5% RH, 12:12 L:D photoperiod).

-

Diet Preparation:

-

Prepare a standard larval rearing medium (e.g., a mixture of wheat bran, yeast, and water).

-

Prepare a series of cyromazine concentrations by dissolving technical-grade cyromazine in a suitable solvent (e.g., acetone) and then mixing it into the larval diet to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/kg). A control diet with only the solvent should also be prepared.

-

-

Bioassay:

-

Place a standard number of first-instar larvae (e.g., 25-50) into vials containing a known amount of the treated or control diet.

-

Use at least four replicates for each concentration and for the control.

-

Incubate the vials under the standard rearing conditions.

-

-

Data Collection and Analysis:

-

After the pupation period, count the number of pupae that have formed in each vial.

-

After the emergence period, count the number of emerged adults.

-

Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula.

-

Determine the LC₅₀ (lethal concentration to kill 50% of the population) for both the susceptible and field strains using probit analysis.

-

The resistance ratio (RR) is calculated as the LC₅₀ of the field strain divided by the LC₅₀ of the susceptible strain. An RR value significantly greater than 1 indicates resistance.

-

Conclusion

This compound is an essential tool for the accurate quantification of cyromazine in various samples, aiding in residue monitoring and pharmacokinetic studies. Understanding the mechanism of action of cyromazine, particularly its interaction with the ecdysone signaling pathway, is crucial for the development of more effective and sustainable pest management strategies. Furthermore, knowledge of the mechanisms of resistance, such as enhanced metabolic detoxification, is vital for implementing resistance management programs to prolong the efficacy of this important insect growth regulator. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties and biological effects of cyromazine in detail.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyromazine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cyromazine-¹³C₃, an isotopically labeled internal standard crucial for metabolism, pharmacokinetic, and environmental fate studies. Cyromazine, a triazine insect growth regulator, functions by disrupting the molting process in insects.[1][2] The ¹³C₃-labeled variant allows for precise quantification in complex matrices using mass spectrometry-based methods.[3][4]

Synthesis of Cyromazine-¹³C₃

The synthesis of Cyromazine-¹³C₃ can be achieved through a multi-step process adapted from established methods for similar triazine compounds.[3][5] The proposed pathway commences with ¹³C-labeled urea, which is first converted to ¹³C₃-cyanuric acid, followed by chlorination to yield ¹³C₃-cyanuric chloride. The final step involves the reaction of the chlorinated intermediate with cyclopropylamine to produce Cyromazine-¹³C₃.

Proposed Synthesis Pathway

The logical workflow for the synthesis is outlined below:

Caption: Proposed three-step synthesis pathway for Cyromazine-¹³C₃.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally related compounds and provide a basis for the synthesis of Cyromazine-¹³C₃.

Step 1: Synthesis of ¹³C₃-Cyanuric Acid [3]

-

A mixture of sulfolane (12 g, 0.100 mol) and cyclohexanol (4 g, 0.040 mol) is stirred in a 50 mL three-neck flask equipped with a reflux condenser.

-

The temperature is raised to 60 °C.

-

¹³C-Urea (4 g, 0.067 mol) is added to the flask.

-

The reaction mixture is heated and stirred, with the progress monitored for the formation of ¹³C₃-cyanuric acid.

Step 2: Synthesis of ¹³C₃-Cyanuric Chloride [3]

-

¹³C₃-Cyanuric acid (0.90 g, 0.007 mol), phosphorus pentachloride (4.37 g, 0.021 mol), and phosphorus oxychloride (3.22 g, 0.021 mol) are added to a three-neck flask.

-

The mixture is stirred and refluxed at 115 °C for 24 hours, or until the evolution of HCl gas ceases.

-

The residue is distilled at 120 °C under vacuum to remove phosphorus oxychloride.

-

The product is washed from the condenser with chloroform, and the solvent is evaporated under reduced pressure to yield a white solid.

Step 3: Synthesis of Cyromazine-¹³C₃ [5]

-

The ¹³C₃-Cyanuric chloride obtained from the previous step is dissolved in a suitable solvent (e.g., toluene).

-

Cyclopropylamine is added to the reaction mixture.

-

The temperature is raised to 85 °C, and the reaction is maintained for 6 hours.

-

During the reaction, a 30 wt% sodium hydroxide solution is used to adjust and maintain the pH at 9.5.

-

After the reaction is complete, the mixture is cooled to 30 °C and filtered.

-

The solid product is washed with water and dried to obtain Cyromazine-¹³C₃.

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for analogous reactions, which can serve as a benchmark for the synthesis of Cyromazine-¹³C₃.

| Reaction Step | Product | Reported Yield (%) | Reference |

| Chlorination of ¹³C₃-Cyanuric Acid | ¹³C₃-Cyanuric Chloride | 73.2 | [3] |

| Amination of 2-chloro-4,6-diamino-1,3,5-triazine | Cyromazine | 96.37 | [5] |

Purification of Cyromazine-¹³C₃

Purification of the synthesized Cyromazine-¹³C₃ is critical to remove unreacted starting materials, byproducts, and other impurities. Solid-phase extraction (SPE) is a commonly employed and effective technique for the cleanup of cyromazine and its metabolites from various matrices.[6][7][8]

Purification Workflow

A typical purification workflow using strong cation exchange (SCX) solid-phase extraction is depicted below.

Caption: Solid-phase extraction workflow for the purification of Cyromazine-¹³C₃.

Experimental Protocol: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for the purification of Cyromazine-¹³C₃ using a strong cation exchange SPE cartridge.[6][7]

-

Column Conditioning: Condition the SCX SPE column with methanol followed by 0.1 N HCl.

-

Sample Loading: Dissolve the crude Cyromazine-¹³C₃ in a minimal amount of an appropriate solvent (e.g., 90% methanol/water) and load it onto the conditioned SPE column.

-

Washing:

-

Wash the column with 50 mL of 0.1 N HCl to remove acidic and neutral impurities.

-

Wash the column with 50 mL of 90% methanol/water to remove polar impurities.

-

Wash the column with 10 mL of methanol.

-

-

Elution: Elute the bound Cyromazine-¹³C₃ from the column with 20 mL of 5% ammonium hydroxide in methanol into a collection tube. This step should be performed in a fume hood.

-

Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified Cyromazine-¹³C₃.

Data Presentation: Analytical Parameters

The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The following table presents typical analytical parameters for cyromazine analysis.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-UV | 2.5 ng (injected) | 10 ppb | 97 ± 16 | [7] |

| GC-MSD | 0.050 ng (injected) | 10 ppb | 107 ± 9.9 | [7] |

| LC-MS/MS | 0.028 ppm | 0.094 ppm | 75.0 ± 6.2 | [9] |

Disclaimer: The provided synthesis and purification protocols are based on literature for analogous compounds and should be adapted and optimized for the specific synthesis of Cyromazine-¹³C₃ in a laboratory setting. All procedures should be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

References

- 1. Cyromazine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyromazine synthesis - chemicalbook [chemicalbook.com]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of residues of cyromazine and its metabolite, melamine, in animal-derived food by gas chromatography-mass spectrometry with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of cyromazine in poultry feed using the QuEChERS method coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Cyromazine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Cyromazine with Carbon-13, focusing on the synthesis, characterization, and application of Cyromazine-13C3. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis in various matrices, ensuring accuracy and reliability in research and development.

Introduction to Cyromazine and its Isotopic Labeling

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and animal health.[1] Its mode of action involves interfering with the molting and pupation of insect larvae. For rigorous analytical quantification, particularly in complex biological and environmental samples, the use of a stable isotope-labeled internal standard is crucial. This compound, where three carbon atoms in the triazine ring are replaced with the stable isotope ¹³C, is the preferred standard for mass spectrometry-based methods.[2][3] The mass shift of +3 amu allows for clear differentiation from the unlabeled analyte, enabling precise and accurate quantification through isotope dilution mass spectrometry (IDMS).[4]

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of unlabeled Cyromazine and other isotopically labeled triazine compounds. The core of the synthesis is the sequential nucleophilic substitution of the chlorine atoms on a ¹³C-labeled cyanuric chloride core.

Key Starting Material: Cyanuric Chloride-13C3

The pivotal precursor for the synthesis is Cyanuric chloride-13C3.[1][5] This isotopically labeled starting material is commercially available and can be synthesized from ¹³C-labeled urea.[6] The three carbon atoms of the triazine ring in this precursor are all ¹³C isotopes.

Table 1: Properties of Cyanuric Chloride-13C3

| Property | Value |

| Chemical Formula | ¹³C₃Cl₃N₃ |

| Molecular Weight | 187.42 g/mol |

| Appearance | White crystalline solid[5] |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

| CAS Number | 286013-07-8 |

Synthetic Pathway

The synthesis of this compound involves a two-step nucleophilic substitution reaction on the Cyanuric chloride-13C3 ring. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise reaction.[7][8]

Step 1: Reaction with Cyclopropylamine

The first step is the reaction of Cyanuric chloride-13C3 with one equivalent of cyclopropylamine. This reaction is typically carried out at a low temperature (0-5 °C) to ensure monosubstitution.[9] An acid scavenger, such as sodium carbonate or a tertiary amine, is used to neutralize the HCl generated during the reaction.

Step 2: Reaction with Ammonia

The resulting 2-chloro-4-(cyclopropylamino)-6-amino-1,3,5-triazine-13C3 intermediate is then reacted with ammonia to replace the remaining two chlorine atoms. This step is typically performed at a higher temperature and pressure to facilitate the substitution.

Below is a diagram illustrating the proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general procedures for the synthesis of triazine compounds.[2][4]

Materials:

-

Cyanuric chloride-13C3 (1 equivalent)

-

Cyclopropylamine (1 equivalent)

-

Sodium carbonate (1 equivalent)

-

Ammonia (aqueous solution, excess)

-

Acetone

-

Water

Procedure:

-

Step 1: Dissolve Cyanuric chloride-13C3 in acetone and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of cyclopropylamine in acetone to the cooled mixture while stirring.

-

Add a solution of sodium carbonate in water dropwise to neutralize the generated HCl.

-

Continue stirring at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: To the reaction mixture containing the intermediate, add an excess of aqueous ammonia.

-

Transfer the mixture to a sealed pressure vessel and heat to 80-100 °C for 4-6 hours.

-

After cooling to room temperature, filter the resulting precipitate.

-

Wash the precipitate with water and then with a small amount of cold acetone.

-

Dry the product under vacuum to yield this compound as a white solid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the successful incorporation of the ¹³C isotopes. The molecular ion of this compound will exhibit a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Cyromazine.

Table 2: Expected Mass Spectrometry Data for Cyromazine and this compound

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| Cyromazine | C₆H₁₀N₆ | 166.0967 | 167.1045 |

| This compound | ¹³C₃C₃H₁₀N₆ | 169.1068 | 170.1146 |

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the labeled product. Fragmentation patterns in tandem mass spectrometry (MS/MS) would also be shifted by +3 amu for fragments containing the triazine ring.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of the unlabeled standard. However, ¹³C-¹H coupling may be observed for the protons attached to or near the labeled carbon atoms.

-

¹³C NMR: The carbon NMR spectrum will show three signals for the triazine ring carbons at significantly higher intensity due to the ¹³C enrichment. The chemical shifts of these carbons are not expected to change significantly compared to the unlabeled compound.[12][13]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| ¹³C (Triazine Ring) | ~165-170 |

| C (Cyclopropyl - CH) | ~20-25 |

| C (Cyclopropyl - CH₂) | ~5-10 |

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions.

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Cyromazine in various matrices including food, environmental, and biological samples.[10][11]

Workflow for Quantitative Analysis using this compound

The general workflow for using this compound as an internal standard is as follows:

Caption: General workflow for quantitative analysis using this compound.

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise results.

Conclusion

The synthesis and application of this compound represent a critical tool for researchers and professionals in the fields of drug development, food safety, and environmental monitoring. This guide provides a foundational understanding of the synthesis and characterization of this important isotopically labeled standard. While the proposed synthetic protocol is based on established chemical principles, it should be optimized and validated in a laboratory setting. The analytical data provided serves as a benchmark for the successful synthesis and characterization of this compound.

References

- 1. Buy Cyanuric chloride-13C3 | 286013-07-8 [smolecule.com]

- 2. CN111620831A - Preparation method of cyromazine - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN104418817A - Formula and process of cyromazine - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 9. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Cyromazine-13C3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyromazine-13C3, an isotopically labeled insect growth regulator. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or for metabolic studies.

Core Stability Profile and Recommended Storage

This compound, as a stable isotope-labeled compound, is expected to exhibit a stability profile comparable to its unlabeled counterpart, cyromazine. The product is generally considered chemically stable when stored under appropriate conditions.

Recommended Storage Conditions:

For optimal stability and to ensure the integrity of the compound, this compound should be stored in a cool, dry, and well-ventilated location.[1] It is crucial to keep the product in its original, tightly sealed container to prevent contamination and degradation.[2] While some suppliers may ship the product at ambient temperature, long-term storage recommendations vary.[3]

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C or 4°C | [4][5] |

| Long-Term Storage | Cool, dry, well-ventilated area | [1] |

| Container | Original, tightly sealed container | [2] |

| Light Exposure | Protect from light | [6] |

| Extreme Temperatures | Avoid temperatures below 0°C and above 48°C | [7] |

Stability Under Various Conditions

The stability of cyromazine, and by extension this compound, has been evaluated under different environmental stressors. While generally stable, certain conditions can lead to degradation.

Hydrolytic Stability:

There are conflicting reports regarding the hydrolytic stability of cyromazine. One comprehensive evaluation by the Food and Agriculture Organization (FAO) states that cyromazine is not susceptible to hydrolysis within a pH range of 4 to 9.[8] However, other sources suggest that hydrolysis can occur at extreme pH values.[9] Studies simulating food processing conditions (pasteurization, baking, boiling) at pH 4, 5, and 6 showed no degradation of cyromazine.[10]

Photolytic Stability:

Similar to hydrolysis, there are differing accounts on the photolytic stability of cyromazine. The FAO has reported that cyromazine is not susceptible to photolysis.[8] Conversely, other studies indicate that photodegradation can occur, leading to the formation of melamine.[9][11]

Thermal Stability:

Cyromazine is considered to be thermally stable. No hydrolysis was observed at temperatures up to 70°C for 28 days. The compound is reported to be stable below 310°C.[12]

Degradation Pathways

The primary degradation product of cyromazine under various conditions is melamine.[10] This transformation can be initiated by hydrolysis, photolysis, or biological metabolism.

A proposed photodegradation pathway suggests an initial attack by hydroxyl radicals, leading to the opening of the cyclopropyl ring. Subsequent reactions result in the formation of melamine and ammelide.[7] Biodegradation by certain microorganisms has also been shown to convert cyromazine to melamine and N-cyclopropylammeline.[13]

Simplified degradation pathways of Cyromazine.

Experimental Protocols

This section details standardized methods for assessing the stability of this compound and quantifying the parent compound and its primary degradant, melamine.

Accelerated Stability Testing (Based on OECD Guideline 113)

This protocol provides a framework for conducting an accelerated stability study to simulate long-term storage.[2]

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in its original packaging or in appropriate, inert containers.

-

Initial Analysis (Time Zero): Analyze a subset of the samples to determine the initial purity and concentration of this compound and to establish the absence of melamine.

-

Storage: Place the remaining samples in a temperature-controlled oven at 54-55°C for 14 days.

-

Final Analysis: After the 14-day period, remove the samples and allow them to equilibrate to room temperature. Analyze the samples using a validated analytical method (see Section 4.2).

-

Evaluation: The substance is considered stable if the concentration of this compound has not decreased by more than 5% from the initial value.

HPLC Method for Quantification of Cyromazine and Melamine

This method is suitable for the simultaneous determination of cyromazine and melamine residues.[2][6][14]

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV or DAD detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or NH2 column |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 28 - 35°C |

| Detection Wavelength | 214 nm or 230 nm |

| Injection Volume | 20 µL |

Sample Preparation (from a solid standard):

-

Accurately weigh a known amount of the this compound standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution.

-

Filter the solutions through a 0.22 µm syringe filter before injection.

Experimental Workflow for HPLC Analysis:

Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. While generally robust, exposure to extreme pH, high temperatures, and light should be minimized to prevent degradation to its primary metabolite, melamine. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to accurately quantify this compound and its potential degradants. Adherence to these guidelines will ensure the integrity and reliability of this compound for its intended applications in research and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lawdata.com.tw [lawdata.com.tw]

- 3. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. selleckchem.com [selleckchem.com]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. Cyromazine | C6H10N6 | CID 47866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biodegradation of cyromazine by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive and validated HPLC method for the determination of cyromazine and melamine in herbal and edible plants using accelerated solvent extraction and cleanup with SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: Cyromazine-13C3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a representative Certificate of Analysis (CoA) for Cyromazine-13C3. This compound is the isotopically labeled form of Cyromazine, a triazine insect growth regulator.[1] It is commonly used as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, to ensure accuracy and precision. This document outlines the key quality control parameters, analytical methodologies, and data interpretation for this critical reference material.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different lots and manufacturers.

Table 1: Identity and Purity

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 99 atom % 13C | 99.2 atom % 13C | Mass Spectrometry |

| Chemical Identity | Conforms to structure | Conforms | 1H-NMR, Mass Spec |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

Table 2: Residual Solvents

| Solvent | Specification (ppm) | Result (ppm) | Method |

| Methanol | ≤ 3000 | < 50 | GC-HS |

| Acetonitrile | ≤ 410 | < 20 | GC-HS |

| Dichloromethane | ≤ 600 | < 10 | GC-HS |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of cyromazine and related compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any unlabeled cyromazine and other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is used to calculate the purity against a reference standard.

Mass Spectrometry (MS) for Isotopic Purity

This method confirms the isotopic enrichment of 13C in the this compound molecule.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative abundance of the ion corresponding to this compound is compared to the abundance of the ion corresponding to unlabeled Cyromazine to determine the isotopic purity.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy for Chemical Identity

This technique confirms the chemical structure of the this compound molecule.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated solvent (e.g., DMSO-d6).

-

Procedure: The sample is dissolved in the deuterated solvent, and the 1H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for the this compound structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).

-

Procedure: A weighed amount of the this compound is placed in a headspace vial and heated. The volatile solvents in the headspace are injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the analysis of this compound.

Caption: Analytical workflow for this compound Certificate of Analysis.

Caption: Logical relationship between purity parameters and analytical methods.

References

Cyromazine-13C3: A Technical and Safety Compendium for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, physicochemical properties, and biological activity of Cyromazine-13C3. Cyromazine, a triazine-based insect growth regulator, is notable for its specific activity against dipteran larvae. The carbon-13 isotope-labeled version, this compound, serves as an invaluable tool in metabolic, environmental fate, and residue analysis studies. This document synthesizes critical data to support its safe handling and effective use in a research and development setting.

Section 1: Safety and Hazard Information

This compound, as a derivative of cyromazine, is expected to exhibit a similar toxicological profile. The following data is based on studies of the unlabeled compound.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard identification for cyromazine:

Pictograms:

Signal Word: Warning

[1]Hazard Statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. *[1] H332: Harmful if inhaled. *[1] H335: May cause respiratory irritation. * H373: May cause damage to organs through prolonged or repeated exposure. * H410: Very toxic to aquatic life with long lasting effects. *[1] H411: Toxic to aquatic life with long lasting effects.

[2]Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P314: Get medical advice/attention if you feel unwell.

-

P330: Rinse mouth.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P391: Collect spillage.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

The following tables summarize the key toxicological data for cyromazine.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 3,387 mg/kg | Rat | |

| Acute Dermal LD50 | >3,100 mg/kg | Rat | |

| Acute Inhalation LC50 | >2.72 mg/L (4h) | Rat | |

| Skin Irritation | Mild Irritant | Rabbit | |

| Eye Irritation | Mild Irritant | Rabbit | |

| Sensitization | Not a sensitizer | Guinea Pig |

| Genetic and Reproductive Toxicity | Result | Reference |

| Mutagenicity | No evidence of mutagenicity | |

| Carcinogenicity | Group E: Evidence of Non-carcinogenicity for humans | |

| Teratogenicity | No evidence of teratogenicity | |

| Reproductive Effects | No reproductive effects observed up to the highest dose tested (150 mg/kg/day) |

Section 2: Physicochemical Properties

A comprehensive summary of the physical and chemical properties of cyromazine is presented below.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₆H₁₀N₆ | ||

| Molar Mass | 166.19 g/mol | ||

| Appearance | Crystalline solid | ||

| Melting Point | 219-222 °C | ||

| Water Solubility | 13 g/L | 25 °C, pH 7.1 | |

| Vapor Pressure | 4.5 x 10⁻⁷ Pa | 25 °C | |

| pKa | 5.2 | ||

| logP | -0.501 |

Section 3: Mechanism of Action and Metabolism

Cyromazine is a potent insect growth regulator (IGR) that selectively targets dipteran larvae. I[3][4]ts primary mode of action is the disruption of the molting process, leading to larval mortality. W[3][5]hile the precise molecular target is not fully elucidated, evidence suggests interference with the hormonal control of development, particularly the ecdysone signaling pathway. T[6][7][8]his interference affects cuticle formation and sclerotization, although it does not appear to directly inhibit chitin synthesis.

[9][10]#### 3.1 Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of cyromazine, highlighting its interference with the ecdysone signaling pathway, which is crucial for insect molting and development.

Caption: Proposed mechanism of action of cyromazine via interference with the ecdysone signaling pathway.

Metabolic Pathway

In both plants and animals, the primary metabolic pathway of cyromazine involves N-dealkylation of the cyclopropyl group, leading to the formation of melamine. T[11]his process is a key consideration in residue analysis.

Caption: Primary metabolic pathway of cyromazine to melamine.

Section 4: Experimental Protocols

The following section details experimental methodologies relevant to the study of cyromazine and its isotopically labeled analog.

Analysis of Cyromazine and Melamine Residues in Soil

This protocol is adapted from a validated method for the determination of cyromazine and its metabolite melamine in soil samples.

[12]1. Extraction:

- Weigh 25 g of soil into a 250 mL centrifuge bottle.

- Add 50 mL of extraction solvent (70% acetonitrile / 30% 0.050 M ammonium carbonate).

- Shake mechanically for 30 minutes.

- Centrifuge and decant the supernatant.

- Repeat the extraction with a fresh 50 mL of extraction solvent.

- Combine the supernatants.

2. Solid Phase Extraction (SPE) Cleanup:

- Condition a strong cation exchange (SCX) SPE cartridge (e.g., AG 50W-X4 resin) with methanol followed by the extraction solvent. [12] * Load an aliquot of the combined extract onto the cartridge.

- Wash the cartridge with methanol to remove interferences.

- Elute cyromazine and melamine with an appropriate solvent (e.g., ammoniated methanol).

- Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

3. Instrumental Analysis:

- LC-UV Analysis:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.

- Column: C18 reverse-phase column.

- Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., ammonium acetate).

- Detection Wavelength: 214 nm. [12] * Quantification: Based on a calibration curve of analytical standards.

- GC-MSD Confirmation:

- Instrument: Gas Chromatograph coupled to a Mass Selective Detector.

- Derivatization: May be required to improve volatility and chromatographic performance.

- Column: A suitable capillary column (e.g., DB-5ms).

- Ionization Mode: Electron Impact (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

References

- 1. villacrop.co.za [villacrop.co.za]

- 2. echemi.com [echemi.com]

- 3. Cyromazine - Wikipedia [en.wikipedia.org]

- 4. Insect growth regulator cyromazine 75 wp - Youge Biotech-Chinese pesticide supplier offering insecticides, fungicides, herbicides, and plant growth regulators for agricultural use. [yougebiotech.com]

- 5. Not All IGRs are Created Equal - MGK [mgk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Candidate target mechanisms of the growth inhibitor cyromazine: studies of phenylalanine hydroxylase, puparial amino acids, and dihydrofolate reductase in dipteran insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cas 66215-27-8,Cyromazine | lookchem [lookchem.com]

- 12. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Pesticide Fate: A Technical Guide to Cyromazine-13C3 in Degradation Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of isotopically labeled Cyromazine-13C3 for the comprehensive study of its environmental degradation pathways. The use of stable isotope-labeled compounds is a powerful tool in environmental fate studies, providing unequivocal evidence for the transformation of a parent compound and enabling the identification of novel metabolites.[1][2] This guide provides detailed methodologies, data interpretation strategies, and visual representations of experimental workflows to aid researchers in designing and executing robust degradation studies.

Core Principles of Isotope Tracer Studies

The fundamental advantage of using this compound lies in the ability to distinguish the applied pesticide and its subsequent degradation products from any naturally occurring, unlabeled counterparts in the environmental matrix. The 13C isotope is stable and does not decay, ensuring that the label remains within the molecular structure throughout the degradation process, unless the carbon backbone itself is mineralized. This allows for precise tracking and quantification of metabolites, even at trace levels, through mass spectrometry-based analytical techniques.[1][2]

The Degradation Pathway of Cyromazine

Cyromazine primarily degrades in the environment through a dealkylation reaction to form melamine.[3][4] Further degradation of melamine can occur, leading to the formation of ammeline, ammelide, and eventually cyanuric acid.[4] Another identified metabolite in some bacterial degradation studies is N-cyclopropylammeline.[5][6] The use of this compound, with the label on the triazine ring, ensures that the core structure of the molecule can be traced through these degradation steps.

Experimental Design for an Aerobic Soil Degradation Study

A common approach to studying pesticide degradation is through an aerobic soil metabolism study.[7][8] This involves incubating soil treated with this compound under controlled laboratory conditions that mimic a natural aerobic environment.[9][10]

Key Parameters to Control:

-

Soil Type: A range of representative soil types should be used, varying in pH, organic carbon content, and microbial biomass.[7]

-

Temperature: Typically maintained at a constant temperature, for example, 20-25°C.

-

Moisture: Soil moisture is usually kept at 40-60% of its maximum water-holding capacity.

-

Light: Incubations are generally performed in the dark to prevent photodegradation, unless it is a specific focus of the study.[11][12]

Detailed Experimental Protocols

The following protocols provide a framework for conducting an aerobic soil degradation study with this compound.

Soil Collection and Characterization

-

Collect fresh soil samples from a location with no prior history of cyromazine use.

-

Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

Preparation and Application of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

The application rate should be based on the maximum recommended application rate for cyromazine in agricultural settings.

-

Apply the solution evenly to the soil samples and mix thoroughly to ensure uniform distribution. A solvent-only control should also be prepared.

Incubation Conditions

-

Place the treated soil samples into incubation vessels (e.g., glass flasks).

-

Maintain a constant temperature (e.g., 22 ± 2°C) in an incubator.

-

Ensure aerobic conditions by allowing for air exchange.

-

Maintain soil moisture by periodically adding deionized water.

Sampling Schedule

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Store the collected samples frozen (e.g., at -20°C) until analysis.

Sample Extraction and Cleanup

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. A common method involves extraction with a mixture of acetonitrile and an aqueous buffer.[13][14][15]

-

Cleanup: The extracts may require a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge is often effective for cyromazine and its metabolites.[13][14][15]

Analytical Methodology: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of cyromazine and its metabolites due to its high sensitivity and selectivity.[13][14][16][17]

Table 1: Example LC-MS/MS Parameters for this compound and Melamine-13C3

| Parameter | This compound | Melamine-13C3 |

| LC Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 170.1 | 130.1 |

| Product Ion 1 (m/z) | 88.1 | 88.1 |

| Product Ion 2 (m/z) | 128.1 | 71.1 |

Note: The m/z values for the 13C3-labeled compounds will be 3 Da higher than their unlabeled counterparts. The exact product ions should be confirmed by infusion of an analytical standard.

Data Presentation and Interpretation

The results of the degradation study should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Hypothetical Degradation Data for this compound in Soil

| Time (Days) | This compound (µg/kg) | Melamine-13C3 (µg/kg) | N-cyclopropylammeline-13C3 (µg/kg) | Total 13C3-Residues (µg/kg) |

| 0 | 100.0 | < LOQ | < LOQ | 100.0 |

| 1 | 95.2 | 3.1 | < LOQ | 98.3 |

| 3 | 82.5 | 12.8 | 1.5 | 96.8 |

| 7 | 65.1 | 25.4 | 3.2 | 93.7 |

| 14 | 48.9 | 38.6 | 4.1 | 91.6 |

| 30 | 23.7 | 45.1 | 3.5 | 72.3 |

| 60 | 8.9 | 35.2 | 1.8 | 45.9 |

| 90 | 2.1 | 22.7 | < LOQ | 24.8 |

LOQ: Limit of Quantification

From this data, the dissipation half-life (DT50) of this compound can be calculated using first-order kinetics. The formation and decline of the labeled metabolites provide direct evidence of the degradation pathway.

Conclusion

The use of this compound is an invaluable technique for elucidating the environmental degradation pathways of this pesticide. By providing a distinct mass signature, it allows for the unambiguous tracking of the parent compound and its transformation products. The detailed protocols and methodologies outlined in this guide offer a robust framework for researchers to conduct high-quality environmental fate studies, leading to a better understanding of the persistence and transformation of cyromazine in the environment. This knowledge is crucial for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Biodegradation of cyromazine by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of cyromazine by melamine-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Determination of Cyromazine in Livestock Products by LC-MS/MS on an Anion-Cation Exchange Mode ODS Column [jstage.jst.go.jp]

- 14. [Determination of Cyromazine in Livestock Products by LC-MS/MS on an Anion-Cation Exchange Mode ODS Column] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Determination of Cyromazine in Livestock Products by LC-MS/MS on an Anion-Cation Exchange Mode ODS Column]. | Semantic Scholar [semanticscholar.org]

- 16. academic.oup.com [academic.oup.com]

- 17. unitedchem.com [unitedchem.com]

Methodological & Application

Application Note: High-Throughput GC-MS Analysis of Cyromazine and its Metabolite Melamine Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of cyromazine, an insect growth regulator, and its primary metabolite, melamine, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Cyromazine-¹³C₃. The protocol provides a comprehensive workflow, from sample extraction and derivatization to GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method is particularly suited for researchers in environmental science, food safety, and drug metabolism studies.

Introduction

Cyromazine is a widely used pesticide that effectively controls various insect pests in agricultural and veterinary applications. Its primary metabolite, melamine, has raised public health concerns due to its potential for renal toxicity. Consequently, the sensitive and accurate monitoring of both cyromazine and melamine residues in different environmental and biological matrices is of paramount importance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as Cyromazine-¹³C₃, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results. This application note provides a detailed protocol for the GC-MS analysis of cyromazine and melamine, utilizing Cyromazine-¹³C₃ for robust quantification.

Experimental Workflow

The overall experimental workflow for the analysis of cyromazine and melamine is depicted below.

Materials and Reagents

-

Standards: Cyromazine (≥98% purity), Melamine (≥99% purity), Cyromazine-¹³C₃ (≥99% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade)

-

Reagents: Trichloroacetic acid (TCA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine

-

Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (cyromazine, melamine, and Cyromazine-¹³C₃) and dissolve in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Solutions (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions of cyromazine and melamine with methanol. Prepare a separate working solution for Cyromazine-¹³C₃.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. Spike each calibration standard with the Cyromazine-¹³C₃ working solution to a final concentration of 100 ng/mL.

Sample Preparation

The following protocols are generalized for different matrices. Optimization may be required for specific sample types.

A. Animal-Derived Tissues (e.g., Chicken Muscle) [1]

-

Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

-

Add 10 mL of acidified acetonitrile (1% acetic acid) and vortex for 1 minute.

-

Add 5 mL of dichloromethane and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

Repeat the extraction with another 10 mL of acidified acetonitrile.

-

Combine the acetonitrile extracts and proceed to SPE cleanup.

B. Milk and Eggs [1]

-

Weigh 5 g of homogenized egg or 5 mL of milk into a 50 mL centrifuge tube.

-

Spike with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

-

Add 10 mL of 3% trichloroacetic acid and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant and proceed to SPE cleanup.

C. Soil [2]

-

Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

-

Spike with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

-

Add 20 mL of 70% acetonitrile/30% 0.05 M ammonium carbonate solution.

-

Shake mechanically for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction.

-

Combine the supernatants and proceed to SPE cleanup.

Solid Phase Extraction (SPE) Cleanup

-

Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

-

Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature.

-

Evaporate the solvent and reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. The specific conditions may need to be optimized for the instrument in use.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for quantification and confirmation is crucial for method selectivity and sensitivity. Based on the known fragmentation patterns of s-triazines and their TMS derivatives, the following ions are recommended for SIM analysis.

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Cyromazine | di-TMS | 295 | 310 | 154 |

| Melamine | tri-TMS | 327 | 342 | 255 |

| Cyromazine-¹³C₃ (IS) | di-TMS | 298 | 313 | 157 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method based on validation studies reported in the literature for similar analytical approaches.[1][2]

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) |

| Cyromazine | Animal Tissue | 5 µg/kg | 15 µg/kg | 85 - 105 | < 15 |

| Melamine | Animal Tissue | 5 µg/kg | 15 µg/kg | 80 - 110 | < 15 |

| Cyromazine | Milk/Eggs | 2 µg/kg | 5 µg/kg | 90 - 110 | < 10 |

| Melamine | Milk/Eggs | 2 µg/kg | 5 µg/kg | 85 - 115 | < 10 |

| Cyromazine | Soil | 1 µg/kg | 5 µg/kg | 90 - 105 | < 10 |

| Melamine | Soil | 1 µg/kg | 5 µg/kg | 88 - 108 | < 12 |

Signaling Pathway and Logical Relationships

The logical flow of the analytical method, from sample to result, is illustrated in the following diagram.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of cyromazine and its metabolite melamine in a variety of complex matrices. The incorporation of Cyromazine-¹³C₃ as an internal standard ensures high accuracy and precision by correcting for matrix-induced variations and analytical recovery. The provided protocols for sample preparation, derivatization, and GC-MS analysis, along with the specified SIM parameters, offer a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and drug development.

References

- 1. Determination of residues of cyromazine and its metabolite, melamine, in animal-derived food by gas chromatography-mass spectrometry with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyromazine-13C3 in Pharmacokinetic and Toxicokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and veterinary medicine to control dipteran larvae. Understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is crucial for assessing its safety and efficacy. Cyromazine-13C3, a stable isotope-labeled form of cyromazine, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurement of cyromazine in biological matrices, overcoming variations in sample extraction and instrument response.

These application notes provide an overview of the use of this compound in PK and TK studies, along with detailed protocols for animal studies and bioanalytical methods.

Pharmacokinetic Profile of Cyromazine

Pharmacokinetic studies have been conducted in several species, including rats, chickens, sheep, and goats. Following oral administration, cyromazine is rapidly absorbed and excreted, predominantly in the urine (approximately 85-95% within 24 hours).[1] Fecal excretion is a minor route.[1] Tissue residue levels are generally low, with the highest concentrations found in the liver and kidneys.[1]

The primary metabolite of cyromazine is melamine, formed through dealkylation.[1][2] In ruminants, methylation to 1-methylcyromazine and hydroxylation have also been observed.[2][3] Unchanged cyromazine is the major component found in the urine of rats, monkeys, sheep, and goats, as well as in the excreta of hens (over 70%).[1]

Toxicokinetic Profile of Cyromazine

Cyromazine exhibits low acute oral toxicity. The oral LD50 values are 2029 mg/kg body weight for mice, 3387 mg/kg for rats, and 1467 mg/kg for rabbits.[1] In repeated dose toxicity studies, reduced food consumption and decreased body weight gain were observed at high doses in rats and dogs.[1] Long-term toxicity and carcinogenicity studies in rats and mice have concluded that cyromazine is not carcinogenic.[1]

Symptoms of acute toxicity at high doses in mammals can include uncoordinated movements (ataxia), salivation, sedation, and difficulty breathing (dyspnea).[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cyromazine in Chickens (Single Oral Dose)

| Parameter | Value | Reference |

| Apparent Volume of Distribution (Vd) | 1.66 L/kg | [5] |

| Clearance (CL) | 7.17 mL/kg/min | [5] |

| Elimination Half-life (t1/2) | 2.82 hours | [5] |

Table 2: Acute Oral Toxicity of Cyromazine

| Species | LD50 (mg/kg body weight) | Reference |

| Rat | 3387 - 4460 | [4] |

| Mouse | 2029 | [1] |

| Rabbit | 1467 | [1] |

Table 3: No-Observed-Effect Level (NOEL) from Repeated Dose Studies

| Species | Study Duration | NOEL | Basis of Effect | Reference |

| Rat | Long-term | 1.8 mg/kg bw/day | Bodyweight changes in females | [1] |

| Mouse | Carcinogenicity | 6.5 mg/kg bw/day | Bodyweight effects in males | [1] |

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of cyromazine in rats following a single oral gavage administration, using this compound as an internal standard for bioanalysis.

Materials:

-

Cyromazine (analytical grade)

-

This compound (as internal standard)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Blood collection supplies (e.g., EDTA tubes)

-

Metabolic cages for urine and feces collection

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of cyromazine (e.g., 10 mg/kg) to a cohort of rats.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Urine and Feces Collection: House a separate cohort of rats in metabolic cages and collect urine and feces for 24 hours.

-

Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

-

Sample Preparation (Urine): a. Dilute urine samples with mobile phase. b. Add the this compound internal standard. c. Directly inject an aliquot for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for cyromazine and this compound.

-

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Protocol 2: Tissue Residue Depletion Study in Chickens

Objective: To determine the depletion of cyromazine residues in edible tissues of chickens following dietary administration, using this compound as an internal standard.

Materials:

-

Cyromazine-fortified feed

-

Broiler chickens

-

This compound (as internal standard)

-

Tissue homogenization equipment

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Dosing: Feed chickens a diet containing a known concentration of cyromazine (e.g., 5 mg/kg feed) for a specified period (e.g., 14 days).

-

Tissue Collection: At various time points after withdrawal from the medicated feed (e.g., 0, 1, 3, 5, and 7 days), euthanize a subset of chickens and collect edible tissues (muscle, liver, kidney, fat).

-

Sample Preparation (Tissue): a. Homogenize a known weight of tissue (e.g., 1 g) with an extraction solvent (e.g., acetonitrile/water).[6] b. Add the this compound internal standard. c. Centrifuge the homogenate and collect the supernatant. d. Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[6] e. Elute the analytes from the SPE cartridge. f. Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: (As described in Protocol 1).

-

Data Analysis: Plot the concentration of cyromazine in each tissue over time to determine the residue depletion profile and calculate the withdrawal period.

Visualizations

Caption: Workflow for a pharmacokinetic study of cyromazine in rats.

Caption: Primary metabolic pathways of cyromazine.

Caption: Logical flow of the bioanalytical method using an internal standard.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. parasitipedia.net [parasitipedia.net]

- 5. Plasma pharmacokinetics and tissue depletion of cyromazine and its metabolite melamine following oral administration in laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucleus.iaea.org [nucleus.iaea.org]

Application Notes and Protocols for the Determination of Cyromazine Residues in Poultry and Livestock using Cyromazine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine, an insect growth regulator, is utilized in the poultry and livestock industry to control fly larvae in animal manure.[1][2] Its use, however, necessitates the monitoring of potential residues in animal-derived food products to ensure consumer safety.[1] This document provides a detailed application note and protocol for the quantitative determination of cyromazine in poultry and livestock tissues (muscle, liver) and eggs, employing a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of Cyromazine-¹³C₃ as an isotopic internal standard for accurate quantification.

The inclusion of an isotopically labeled internal standard like Cyromazine-¹³C₃ is crucial for high-accuracy quantitative analysis. It effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Experimental Protocols

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from established QuEChERS methods for cyromazine analysis in various matrices.[3][4][5][6][7]

Materials:

-

Homogenized tissue (muscle, liver) or whole egg samples

-

Cyromazine-¹³C₃ internal standard spiking solution (concentration to be optimized based on expected residue levels)

-

Acetonitrile (ACN), HPLC grade

-

Glacial Acetic Acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc), anhydrous

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge capable of 4000 rpm

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of Cyromazine-¹³C₃ internal standard solution.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaOAc.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-